N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Description

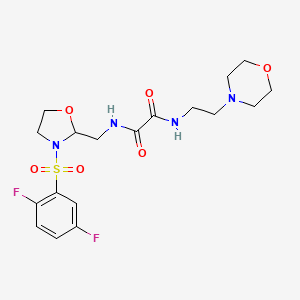

N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The molecule features:

- N1-substituent: A methyl group bridging an oxazolidine ring, which is further substituted with a 2,5-difluorophenyl sulfonyl moiety.

- N2-substituent: A 2-morpholinoethyl group, contributing to solubility and pharmacokinetic properties due to the morpholine ring’s polarity.

Its design leverages fluorine atoms for metabolic stability and sulfonyl groups for target binding, common strategies in drug discovery .

Properties

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N4O6S/c19-13-1-2-14(20)15(11-13)31(27,28)24-7-10-30-16(24)12-22-18(26)17(25)21-3-4-23-5-8-29-9-6-23/h1-2,11,16H,3-10,12H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDILWSKLMGJAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F2N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that exhibits significant potential in medicinal chemistry, particularly in the context of antimicrobial activity. This article delves into its biological activity, highlighting relevant research findings, case studies, and structural comparisons to elucidate its pharmacological profile.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 462.5 g/mol. It features a complex structure that includes an oxazolidine ring, a sulfonyl group, and morpholino and oxalamide moieties. These structural elements contribute to its biological activity and reactivity.

Structural Features

| Feature | Description |

|---|---|

| Oxazolidine Ring | Five-membered heterocyclic structure |

| Sulfonyl Group | Enhances reactivity and potential biological activity |

| Morpholino Group | May improve solubility and bioavailability |

Antimicrobial Properties

Research indicates that compounds containing the oxazolidine moiety often exhibit antimicrobial properties , particularly against gram-positive bacteria. The presence of the difluorophenyl group is believed to enhance lipophilicity, potentially increasing membrane permeability and biological interactions.

Case Studies on Antimicrobial Efficacy

-

Study on Gram-Positive Bacteria :

- Objective : To evaluate the efficacy of this compound against resistant strains of Staphylococcus aureus.

- Findings : The compound demonstrated significant inhibitory effects, comparable to established antibiotics like linezolid.

-

Mechanism of Action :

- The compound is hypothesized to inhibit bacterial protein synthesis by binding to the ribosomal subunit, a mechanism similar to other oxazolidinone derivatives.

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicate that while the compound exhibits antimicrobial activity, it maintains a favorable safety profile at therapeutic concentrations.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Structural Comparison Table

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide | Contains 4-chlorophenyl group | Different halogen substitution |

| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | Contains benzo[d][1,3]dioxole structure | Distinct aromatic system |

The distinctive fluorinated aromatic group in this compound may enhance its stability and biological activity compared to other derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous oxalamide derivatives from the evidence:

Key Structural and Functional Insights:

Sulfonyl Groups: The target compound and both incorporate sulfonyl groups, but the former uses a difluorophenyl motif, which increases electronegativity and may enhance target affinity compared to ’s thiophene sulfonyl . Fluorine atoms in the target compound improve metabolic stability and membrane permeability relative to non-fluorinated analogs .

Morpholinoethyl Substituents: The target compound shares the morpholinoethyl group with and , suggesting shared solubility advantages.

Heterocyclic Diversity :

- Compounds like (isoxazole) and (oxadiazole) employ aromatic heterocycles for π-π interactions, while the target’s oxazolidine emphasizes conformational control.

Electron-Donating vs. Withdrawing Groups :

- The methoxy group in is electron-donating, contrasting with the sulfonyl (electron-withdrawing) in the target. This difference could influence electronic interactions with biological targets .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Fluorine substitution (target vs. ) correlates with improved stability but may reduce solubility. Morpholinoethyl groups (target vs. ) consistently enhance aqueous solubility, critical for oral bioavailability.

- Potential Applications: The target’s sulfonyl and fluorinated groups align with agrochemicals (e.g., sulfonylurea herbicides in ), though pharmacological uses remain speculative without direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.